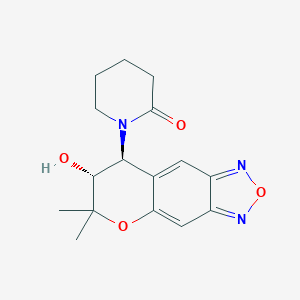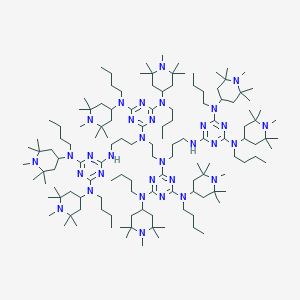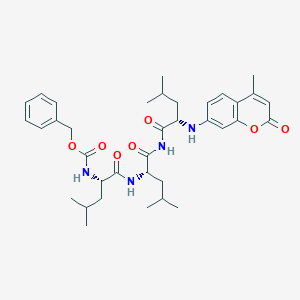
3-Cyano-2'-methoxybenzophenone
Descripción general
Descripción
3-Cyano-2’-methoxybenzophenone is a chemical compound with the molecular formula C15H11NO2. It is known for its versatile properties and potential applications in various fields of research. The compound is characterized by a benzophenone core with a cyano group at the 3-position and a methoxy group at the 2’-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2’-methoxybenzophenone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for 3-Cyano-2’-methoxybenzophenone typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2’-methoxybenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Cyano-2’-methoxybenzophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of 3-Cyano-2’-methoxybenzophenone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Cyano-2’-methoxybenzophenone has garnered attention in various fields of scientific research due to its potential applications. Some of the key applications include:
Chemistry: The compound is used as an intermediate in the synthesis of a range of functional molecules.
Biology: It is utilized in biological studies to investigate its effects on biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of photoinitiators and organic electronics.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2’-methoxybenzophenone involves interactions with biological macromolecules. The compound can interact with specific molecular targets and pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Cyano-2’-methoxybenzophenone can be compared with other similar compounds, such as:
Benzonitrile derivatives: These compounds share a similar cyano group but may have different substituents on the benzene ring.
Methoxybenzophenone derivatives: These compounds have a methoxy group on the benzophenone core but may lack the cyano group.
The uniqueness of 3-Cyano-2’-methoxybenzophenone lies in its specific combination of the cyano and methoxy groups, which confer distinct chemical and physical properties.
Conclusion
3-Cyano-2’-methoxybenzophenone is a versatile compound with significant potential in various fields of research. Its unique structure and properties make it an important intermediate in chemical synthesis, as well as a valuable tool in biological and industrial applications.
Propiedades
IUPAC Name |
3-(2-methoxybenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJNPBKNXWHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577334 | |
| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131117-96-9 | |
| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)


![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
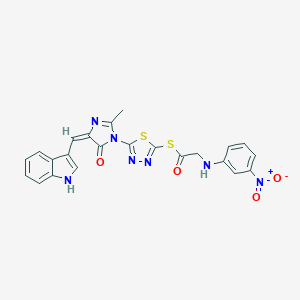
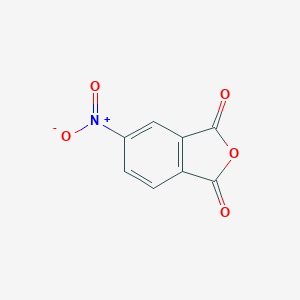

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)

